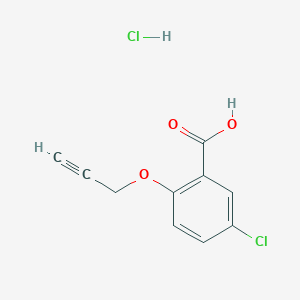5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride
CAS No.: 2098113-62-1
Cat. No.: VC3103688
Molecular Formula: C10H8Cl2O3
Molecular Weight: 247.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098113-62-1 |
|---|---|
| Molecular Formula | C10H8Cl2O3 |
| Molecular Weight | 247.07 g/mol |
| IUPAC Name | 5-chloro-2-prop-2-ynoxybenzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H7ClO3.ClH/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13;/h1,3-4,6H,5H2,(H,12,13);1H |
| Standard InChI Key | NYMYDAWXMVPENO-UHFFFAOYSA-N |
| SMILES | C#CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl |
| Canonical SMILES | C#CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl |
Introduction
Chemical Identity and Structure
5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride belongs to the class of substituted benzoic acids. Its structure features a benzoic acid core with a chloro substituent at the 5-position and a propargyloxy (prop-2-yn-1-yloxy) group at the 2-position, with the compound existing as a hydrochloride salt. The compound shares structural similarities with 5-chloro-2-(propan-2-yloxy)benzoic acid, which has been documented in chemical databases, though with key differences in the 2-position substituent .
Structural Components
The structure comprises several key functional groups:
-
A benzoic acid core
-
A chlorine atom at the 5-position of the benzene ring
-
A prop-2-yn-1-yloxy (propargyloxy) group at the 2-position
-
A carboxylic acid group
-
Hydrochloride salt formation
The propargyloxy group, containing a terminal alkyne, distinguishes this compound from similar analogs like 5-chloro-2-(propan-2-yloxy)benzoic acid, which instead contains an isopropoxy group at the 2-position .
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C10H8ClO3·HCl | Based on structural components |
| Molecular Weight | ~249.08 g/mol | Calculated from molecular formula |
| Appearance | Likely a crystalline solid | Typical for benzoic acid derivatives |
| Solubility | Likely soluble in polar organic solvents; improved water solubility compared to free acid form | Based on hydrochloride salt formation |
Chemical Properties
Acid-Base Properties
As a hydrochloride salt of a carboxylic acid, this compound would exhibit interesting acid-base behavior. The presence of the hydrochloride salt would enhance the acidity of the compound compared to its free acid form. The carboxylic acid functional group would be expected to have a pKa value typical of substituted benzoic acids, likely in the range of 3-5, though the exact value would be influenced by the electronic effects of the chloro and propargyloxy substituents.
Reactivity Profile
The compound contains multiple reactive sites that contribute to its chemical behavior:
-
The carboxylic acid group can participate in typical reactions including esterification, amide formation, and salt formation
-
The terminal alkyne in the propargyloxy group can undergo various reactions including:
-
Click chemistry (copper-catalyzed azide-alkyne cycloaddition)
-
Sonogashira coupling
-
Hydration reactions
-
-
The chloro substituent can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions
These reactive sites make the compound potentially valuable as a building block in organic synthesis, particularly in the preparation of more complex molecules requiring orthogonal reactivity.
Synthesis and Preparation
From 5-Chloro-2-hydroxybenzoic Acid
A likely synthetic route would involve:
-
O-alkylation of 5-chloro-2-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate
-
Conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent
This approach parallels synthetic methods used for related compounds, as evidenced by the preparation of propargyl-containing intermediates in the literature .
Alternative Approaches
Alternative synthetic routes might include:
-
Chlorination of 2-(prop-2-yn-1-yloxy)benzoic acid at the 5-position
-
Carboxylation of 4-chloro-1-(prop-2-yn-1-yloxy)benzene
-
Sequential functionalization of suitable precursors
Synthetic Considerations
Based on related synthetic procedures found in the literature, several considerations would be important for successful synthesis:
-
The base selection for O-alkylation reactions is critical, with potassium carbonate commonly employed in similar reactions
-
Reaction temperature control is important, particularly when working with alkyne-containing compounds
-
Purification might involve column chromatography or recrystallization
-
Formation of the hydrochloride salt would likely require anhydrous conditions and careful control of stoichiometry
Spectroscopic Characterization
NMR Spectroscopy
Predicted 1H NMR characteristics:
-
Terminal alkyne proton (~2.5-3.0 ppm)
-
Propargyl methylene protons (~4.7-5.0 ppm)
-
Aromatic protons (6.9-8.0 ppm, with specific coupling patterns)
-
Carboxylic acid proton (10-13 ppm, potentially broad)
This pattern would be somewhat similar to compounds described in the literature, such as the propargyl-containing intermediates described in the third search result .
IR Spectroscopy
Expected key IR bands:
-
O-H stretching (broad, 2500-3500 cm-1)
-
Terminal alkyne C-H stretch (~3300 cm-1)
-
C≡C stretching (~2100 cm-1)
-
C=O stretching (~1700 cm-1)
-
Aromatic C=C stretching (~1600 cm-1)
-
C-O stretching (~1200-1300 cm-1)
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
-
Molecular ion peak corresponding to the free acid (minus HCl)
-
Loss of CO2 from the carboxylic acid group
-
Fragmentation of the propargyloxy side chain
-
Patterns associated with the chloro-substituted aromatic system
| Analysis Method | Expected Criteria | Typical Threshold |
|---|---|---|
| HPLC | Area % purity | >95-98% |
| Elemental Analysis | % C, H, N, Cl | Within ±0.4% of theoretical |
| Residual Solvents | GC or NMR analysis | Application-dependent limits |
| Water Content | Karl Fischer titration | Application-dependent |
Research Status and Future Directions
Current Research Landscape
The current research landscape for 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride appears limited based on available search results. This suggests potential opportunities for exploration and characterization of this compound. Similar propargyl-containing intermediates have been utilized in various synthetic pathways, as evidenced by the preparation methods for related compounds documented in the literature .
Future Research Opportunities
Several promising research directions for this compound include:
-
Comprehensive characterization of physical, chemical, and spectroscopic properties
-
Exploration of its utility in click chemistry applications
-
Investigation of potential biological activities
-
Development as a building block in medicinal chemistry and materials science
-
Optimization of synthetic routes and scale-up procedures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume